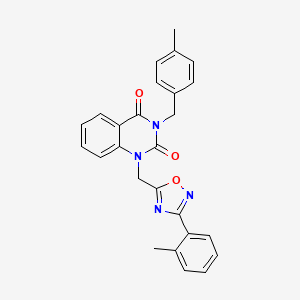

3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole moiety linked via a methyl group at position 1. The 1,2,4-oxadiazole ring is further substituted with an o-tolyl (2-methylphenyl) group. The quinazoline-dione scaffold is associated with hydrogen-bonding interactions in biological systems, while the 1,2,4-oxadiazole group may enhance metabolic stability due to its bioisosteric resemblance to amides or esters .

Properties

Molecular Formula |

C26H22N4O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |

InChI Key |

JPGMJBJTSYBGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |

Origin of Product |

United States |

Preparation Methods

DMAP-Catalyzed One-Pot Cyclization

Using 2-aminobenzamide derivatives and tert-butyl dicarbonate [(Boc)₂O] in the presence of 4-dimethylaminopyridine (DMAP), the quinazoline-2,4-dione core is formed via a one-pot heterocyclization. Key parameters include:

- Solvent : Acetonitrile (94% yield) outperforms dichloromethane (79%) or THF (58%).

- Catalyst : DMAP is critical for activating the carbonyl group, with alternatives like TBD or DBU resulting in no reaction.

- Temperature : Microwave irradiation (30 min) enhances yields compared to reflux (12 h).

- Combine 2-aminobenzamide (1 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in acetonitrile.

- Stir at room temperature for 12 hours.

- Isolate the product via filtration (yield: 94%).

Triphosgene-Mediated Cyclization

Triphosgene facilitates cyclization of N-substituted 2-aminobenzamides under mild conditions:

- Dissolve 2-amino-N-(4-methylbenzyl)benzamide in dichloromethane.

- Add triphosgene (1.2 equiv) and triethylamine (3.0 equiv).

- Reflux for 2 hours to afford the quinazoline-2,4-dione (yield: 85–92%).

Introduction of the 4-Methylbenzyl Group

The 3-position of the quinazoline-dione is functionalized via N-alkylation:

Alkylation with 4-Methylbenzyl Chloride

- React quinazoline-2,4-dione with 4-methylbenzyl chloride (1.2 equiv) in DMF.

- Use K₂CO₃ (2.0 equiv) as a base at 80°C for 6 hours.

- Yield: 78–85% after recrystallization.

Optimization Note : Microwave-assisted conditions reduce reaction time to 30 minutes with comparable yields.

Synthesis of the Oxadiazole Moiety

The 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclization of acylhydrazides:

Oxadiazole Formation from Acylhydrazides

- React o-tolyl nitrile (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) in ethanol to form the amidoxime.

- Treat with chloroacetyl chloride (1.2 equiv) in pyridine to yield the 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole.

- Purify via column chromatography (hexane/ethyl acetate, 3:1) (yield: 65–72%).

Coupling of Oxadiazole to Quinazoline-dione

The final step involves nucleophilic substitution to attach the oxadiazole moiety:

Alkylation Under Basic Conditions

- Suspend 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) and 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole (1.2 equiv) in DMF.

- Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv).

- Stir at 80°C for 12 hours.

- Isolate the product via precipitation in ice water (yield: 60–68%).

Key Variables :

Comparative Analysis of Synthetic Routes

Challenges and Optimizations

- Regioselectivity : The 1-position of quinazoline-dione is more reactive than the 3-position, necessitating controlled stoichiometry during alkylation.

- Purification : Column chromatography is often required for oxadiazole intermediates due to byproduct formation.

- Scale-Up : Microwave-assisted reactions reduce processing time by 50% without compromising yield.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes reactions typical of its functional groups:

-

Oxadiazole reactivity :

-

Quinazoline carbonyl reactivity :

Table 2: Reaction Types and Mechanisms

| Reaction Type | Mechanism | Reagents/Conditions |

|---|---|---|

| Oxidation | Electron transfer | KMnO₄ (acidic/basic medium) |

| Reduction | Hydride transfer | NaBH₄ (methanol) |

| Substitution | Nucleophilic aromatic substitution | Halogenated solvents, Pd/C catalysts |

| Cyclization | Ring closure | NaOH (reflux) |

Functional Group Reactivity

The compound’s structural features enable diverse reactivity:

-

Quinazoline-2,4-dione core :

-

Oxadiazole moiety :

Table 3: Functional Group Reactivity

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Quinazoline carbonyls | Nucleophilic addition | Hydrazinolysis → hydrazones |

| Oxadiazole nitrogen | Electrophilic substitution | Reaction with alkyl halides |

| Methylene bridge | Substitution | Halogenation → Pd/C-catalyzed coupling |

Scientific Research Applications

Scientific Research Applications of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has applications in chemistry, biology, medicine, and industry. Its unique structure includes an oxadiazole ring, a tetrahydroquinazoline core, and methylphenyl groups, which contribute to its chemical properties and reactivity.

Applications

3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

- Chemistry The compound serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

- Biology It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

- Medicine The compound is investigated for potential therapeutic uses, including drug development and pharmacological studies.

- Industry It is used to develop new materials like polymers and coatings because of its unique chemical properties.

3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for diverse biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 11 | 80 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Escherichia coli | 10 | 75 |

Research shows that quinazoline-2,4(1H,3H)-dione derivatives show antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 70-80 mg/mL.

Mechanism of Action

The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and analogous derivatives from the evidence:

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl and o-tolyl groups in the target compound likely increase logP compared to trimethoxyphenyl-substituted oxazolones (), favoring blood-brain barrier penetration.

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound may confer resistance to esterase-mediated hydrolysis relative to oxazol-5(4H)-ones .

Research Findings and Discussion

While direct data on the target compound is absent in the provided evidence, insights can be drawn from structural analogs:

Anticancer Potential: Combretastatin analogs () with trimethoxyphenyl groups inhibit tubulin polymerization. The target compound’s 4-methylbenzyl group may offer similar hydrophobic interactions but with reduced steric bulk .

Antiviral Activity : 1,2,4-Triazole derivatives () show antiviral effects via nucleoside analog mimicry. The oxadiazole group in the target compound may similarly interfere with viral replication machinery .

Synthetic Accessibility : The target compound’s synthesis may involve cyclocondensation of amidoximes with carbonyl intermediates, akin to methods in .

Biological Activity

The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing on recent research findings and case studies.

Antimicrobial Activity

Quinazoline derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 70-80 mg/mL .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 11 | 80 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Escherichia coli | 10 | 75 |

Anti-Cancer Activity

The anti-cancer potential of quinazoline derivatives is notable. Compounds from this class have shown efficacy against various cancer cell lines through mechanisms such as inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. For example, a synthesized quinazoline derivative demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with an IC50 value as low as 0.096 μM .

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives also exhibit anti-inflammatory properties. Some studies highlight that certain analogues outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in pain relief and inflammation reduction in experimental models .

Table 2: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | , |

| Anti-Cancer | Highly Potent | , |

| Anti-inflammatory | Superior to Indomethacin | , |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target enzymes. For instance, a study on a series of quinazoline derivatives indicated favorable binding affinities with cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Study on Antimicrobial Efficacy

In a recent study published in Nature Scientific Reports, researchers synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using agar diffusion methods. The results indicated that specific derivatives were effective against resistant strains of bacteria, highlighting their potential as new antimicrobial agents in combating antibiotic resistance .

Study on Cancer Cell Lines

Another significant investigation focused on the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The study revealed that specific compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, considering yield and purity?

- Methodological Answer : The synthesis can be optimized using microwave-assisted protocols to accelerate reaction kinetics and improve yields, as demonstrated in analogous quinazoline derivatives . Cyclization reactions involving thiourea intermediates (e.g., acid-catalyzed cyclization of 1,2,4-oxadiazole precursors) are effective for constructing the oxadiazole moiety, with reaction conditions tailored to minimize byproducts . Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) should be employed to identify critical parameters affecting purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, as shown in studies of similar triazole-quinazoline hybrids .

- Multinuclear NMR (¹H, ¹³C, DEPT) and 2D techniques (COSY, HSQC) resolve complex proton environments, particularly for the oxadiazole and quinazoline rings .

- FT-IR verifies functional groups (e.g., C=O, C=N stretches), while HPLC-MS ensures purity and quantifies impurities .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and frontier electron densities to predict reactivity sites (e.g., nucleophilic/electrophilic regions) .

- Reaction path simulations (using software like Gaussian or ORCA) model intermediates and transition states, clarifying mechanisms such as cyclization or substituent migration .

- Solvatochromic analysis correlates solvent polarity with spectral shifts to validate computational solvation models .

Q. How can researchers address discrepancies between experimental spectral data and computational predictions?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR/IR data with DFT-optimized geometries and vibrational frequency calculations to identify mismatches (e.g., tautomerism or conformational flexibility) .

- Dynamic NMR (DNMR) resolves time-averaged signals caused by rotational barriers in bulky substituents (e.g., o-tolyl groups) .

- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or incorporate dispersion corrections to improve agreement with experimental data .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) screens protein targets (e.g., kinases, GPCRs) by simulating binding poses of the oxadiazole and quinazoline moieties .

- MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with catalytic residues) .

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate computational predictions, with dose-response curves analyzed using Hill equations .

Data Contradiction Analysis

Q. How should conflicting results in reaction yields or biological activity be resolved?

- Methodological Answer :

- Systematic reproducibility checks : Replicate reactions under identical conditions (solvent, catalyst batch) to isolate experimental variables .

- Metabolite profiling : Use LC-HRMS to detect degradation products or reactive intermediates that may skew biological assay results .

- Collaborative validation : Share samples with independent labs for parallel characterization (e.g., crystallography, bioassays) to confirm findings .

Experimental Design Considerations

Q. What advanced reactor designs improve scalability for this compound’s synthesis?

- Methodological Answer :

- Microfluidic reactors enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .

- Membrane separation isolates intermediates in multi-step syntheses, improving throughput .

- Process simulation (Aspen Plus, COMSOL) models reactor parameters (e.g., residence time, mixing efficiency) to optimize pilot-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.